2,4-dibromo-1-benzothiophene
Description
Significance of Benzothiophene (B83047) Core Structures in Organic Synthesis and Materials Science
The benzothiophene framework is a cornerstone in the development of novel organic molecules. dntb.gov.ua In organic synthesis, it acts as a versatile intermediate for the construction of more complex, often biologically active, structures. researchgate.net Its derivatives are integral to the structure of several pharmaceutical drugs, including raloxifene, zileuton, and the antifungal agent sertaconazole. wikipedia.orgrsc.org The inherent properties of the benzothiophene core, such as its aromaticity and the presence of a sulfur atom, contribute to its ability to interact with biological targets. researchgate.netrsc.org
In the realm of materials science, benzothiophene derivatives are at the forefront of research into organic electronics. mdpi.com Their rigid, planar structure and potential for high charge carrier mobility make them ideal candidates for use in:
Organic Field-Effect Transistors (OFETs): Benzothiophene-based materials have demonstrated excellent performance as semiconductors in OFETs. mdpi.commdpi.com
Organic Light-Emitting Diodes (OLEDs): The tunable electronic and photophysical properties of these compounds are beneficial for creating efficient light-emitting materials. mdpi.com
Organic Photovoltaics (OPVs): The ability to absorb and transport charge makes them suitable for use in solar cell applications.
Strategic Importance of Regiospecific Bromination in Heterocyclic Systems
The strategic placement of bromine atoms on a heterocyclic system, known as regiospecific bromination, is a powerful tool for synthetic chemists. Bromine atoms can significantly alter the electronic landscape of a molecule, often enhancing its reactivity and providing a handle for further functionalization. The process of bromination can be achieved using various reagents, such as elemental bromine or N-bromosuccinimide (NBS).
The position of the bromine atom is crucial as it dictates the subsequent chemical transformations that can be performed. For instance, brominated heterocycles are excellent precursors for cross-coupling reactions like Suzuki and Stille couplings, which allow for the introduction of a wide array of substituents. mdpi.comrsc.orgthieme-connect.com This regiospecific functionalization is essential for the targeted synthesis of molecules with desired properties, be it for medicinal applications or advanced materials. Computational studies can also predict the reactivity of different positions towards electrophilic bromination, aiding in the design of synthetic routes. researchgate.net
Research Rationale for Investigating 2,4-Dibromo-1-Benzothiophene
The investigation into this compound is driven by the unique characteristics expected from its specific substitution pattern and its potential as a versatile synthetic tool.
Unique Substitution Pattern and Expected Reactivity Profile
The placement of bromine atoms at the 2- and 4-positions of the benzothiophene core is of particular interest. Electrophilic substitution reactions on the benzothiophene ring typically occur at the 3-position, followed by the 2-position. However, the presence of substituents can direct bromination to other positions, such as the 4-position. researchgate.net The 2,4-dibromo substitution pattern creates a molecule with distinct electronic and steric properties compared to other dibrominated isomers. The bromine at the 2-position is on the thiophene (B33073) ring, while the bromine at the 4-position is on the benzene (B151609) ring, leading to differential reactivity at these two sites. For instance, palladium-catalyzed cross-coupling reactions may occur selectively at the more reactive C-Br bond, which is typically the one at the 2-position. thieme-connect.com
Potential as a Versatile Synthetic Building Block
The differential reactivity of the two bromine atoms in this compound makes it a highly attractive building block for the synthesis of complex, multi-substituted benzothiophenes. mdpi.comnih.gov It allows for a stepwise and regioselective introduction of different functional groups. For example, one bromine atom could be selectively replaced via a Suzuki coupling, followed by a different transformation at the second bromine position. This modular approach is invaluable for creating libraries of compounds for drug discovery or for fine-tuning the properties of organic materials. rsc.orgclockss.org
Contrasting Reactivity and Properties with Isomeric Dibromobenzothiophenes
The properties and reactivity of dibromobenzothiophenes are highly dependent on the positions of the bromine atoms. masterorganicchemistry.comstudymind.co.uk For example, 2,3-dibromo-1-benzothiophene has both bromine atoms on the thiophene ring, leading to a different reactivity profile compared to the 2,4-isomer. cymitquimica.com Similarly, isomers like 2,7-dibromo- researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene are used as precursors for organic semiconductors, where the substitution pattern directly influences the material's electronic properties and crystal packing. mdpi.commdpi.com Studying this compound allows for a deeper understanding of how isomerism affects the chemical and physical characteristics of these important heterocyclic compounds.
| Property | This compound | Other Dibromobenzothiophene Isomers (e.g., 2,3-, 2,7-) |
| Bromine Positions | One on thiophene ring (C2), one on benzene ring (C4) | Both on thiophene ring (e.g., 2,3-), both on benzene rings of a larger system (e.g., 2,7-BTBT), etc. |
| Expected Reactivity | Differential reactivity allowing for sequential, regioselective functionalization. | Reactivity depends on the specific isomer; may have similar or different reactivity at the two bromine sites. |
| Synthetic Potential | Versatile building block for multi-substituted benzothiophenes with precise control over substituent placement. | Also valuable building blocks, but the synthetic pathways and resulting structures will differ based on the isomer. |
| Material Properties | The specific substitution pattern is expected to impart unique electronic and photophysical properties. | Properties are highly isomer-dependent, influencing factors like charge mobility and emission wavelengths in organic electronics. mdpi.com |
Properties
CAS No. |
1892558-85-8 |
|---|---|
Molecular Formula |
C8H4Br2S |
Molecular Weight |
292 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 2,4 Dibromo 1 Benzothiophene
Precursor Synthesis and Functionalization Strategies for 1-Benzothiophene Scaffolds
The foundational step for many synthetic routes targeting 2,4-dibromo-1-benzothiophene is the construction of the 1-benzothiophene (benzo[b]thiophene) ring itself. A multitude of strategies have been developed for this purpose, offering access to variously substituted scaffolds.
Palladium-catalyzed reactions are prominent in the synthesis of benzothiophenes. One efficient method involves the palladium-catalyzed intramolecular oxidative C-H functionalization and arylthiolation of enethiolate salts. nih.govresearchgate.net This approach allows for the creation of multisubstituted benzothiophenes from readily available starting materials. nih.govresearchgate.net Another powerful palladium-catalyzed method is the annulation of aryl sulfides with alkynes, which provides a convergent route to 2,3-disubstituted benzothiophenes. acs.org
Domino reactions, which involve a cascade of transformations in a single pot, offer an efficient pathway to complex benzothiophene (B83047) derivatives. malayajournal.org These can include sequences like Knoenagel condensation-Michael addition-intramolecular Thorpe-Ziegler cyclization. malayajournal.org Furthermore, syntheses starting from o-halovinylbenzenes and a sulfur source like potassium sulfide (B99878) can yield 2-substituted benzothiophenes without the need for a transition-metal catalyst. organic-chemistry.org
Aryne chemistry presents a modern and versatile approach. The reaction of aryne precursors, such as o-silylaryl triflates, with alkynyl sulfides provides a one-step intermolecular method to a wide range of 3-substituted and multisubstituted benzothiophenes. nih.govrsc.orgsemanticscholar.org This method is noted for its good functional group tolerance. nih.govrsc.org
These varied synthetic strategies provide chemists with a robust toolbox to construct the initial 1-benzothiophene ring, which can then be subjected to further functionalization, such as bromination, to yield the target compound.
Direct Bromination Approaches and Regioselectivity Control
Direct bromination of the 1-benzothiophene core is a primary strategy to introduce the bromo-substituents. The key challenge in this approach lies in controlling the regioselectivity to obtain the desired 2,4-disubstituted pattern, as electrophilic aromatic substitution on the benzothiophene ring can occur at multiple positions.
Electrophilic aromatic substitution is the most common method for introducing bromine atoms onto an aromatic ring. nih.gov For benzothiophene, common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). commonorganicchemistry.com NBS is often preferred as it can offer milder reaction conditions and potentially higher selectivity compared to Br₂. researchgate.netyoutube.com The reactivity of the benzothiophene ring means that substitution can occur on both the thiophene (B33073) and benzene (B151609) rings. The thiophene ring is generally more reactive towards electrophiles, with the C3 and C2 positions being the most susceptible to attack.
Optimization of the reaction involves careful selection of the brominating agent, stoichiometry, temperature, and reaction time. For instance, using one equivalent of NBS at low temperatures can favor monobromination, while excess reagent or harsher conditions can lead to di- or polybrominated products. The inherent directing effects of the sulfur heteroatom and the fused benzene ring play a crucial role in the outcome of the substitution.
| Reagent | Typical Conditions | Outcome |
| N-bromosuccinimide (NBS) | Acetonitrile (B52724), 0 °C to room temp. | Often used for selective bromination; can be highly regioselective depending on substrate and other conditions. nih.govresearchgate.net |
| **Molecular Bromine (Br₂) ** | Chlorinated solvents, often with a catalyst. | A strong brominating agent, can lead to multiple brominations if not carefully controlled. |
The choice of solvent can significantly impact the regioselectivity of electrophilic bromination. Solvents can influence the solubility of reagents, the stability of intermediates (like the arenium ion), and the activity of the electrophile. researchgate.net
For brominations with NBS, polar aprotic solvents like acetonitrile are commonly employed. nih.govresearchgate.net Nonpolar solvents such as carbon tetrachloride have also been used, particularly in reactions involving radical pathways or when specific catalytic systems are employed. researchgate.net The use of aqueous conditions with certain catalysts has been shown to promote high regioselectivity in aromatic brominations. organic-chemistry.org The specific solvent system can alter the electrophilicity of the bromine source and the relative activation energies for attack at different positions on the benzothiophene ring, thereby steering the reaction towards a desired isomer.
| Solvent System | Effect on Bromination |
| Acetonitrile | Common polar aprotic solvent for NBS brominations, promoting ionic pathways. researchgate.net |
| Carbon Tetrachloride | Nonpolar solvent, historically used with NBS, sometimes in the presence of silica (B1680970) gel. researchgate.net |
| Aqueous Conditions | Can enhance regioselectivity, particularly with specific catalysts like mandelic acid. organic-chemistry.org |
| Hexafluoroisopropanol | Enables mild and regioselective halogenation of various arenes and heterocycles with N-halosuccinimides. |
To improve reaction rates and control regioselectivity, catalysts are often employed in electrophilic bromination. Lewis acids are common catalysts that function by polarizing the Br-Br bond in Br₂ or the N-Br bond in NBS, creating a more potent electrophile. chemrxiv.org Classical Lewis acids used in Friedel-Crafts type reactions include aluminum chloride (AlCl₃) and iron(III) bromide (FeBr₃). However, their use with sulfur-containing heterocycles like benzothiophene can be complicated by coordination of the Lewis acid to the sulfur atom, which can deactivate the ring.
More recently, alternative catalytic systems have been explored. Iodine(III) reagents, for example, have been shown to activate molecular bromine for the halogenation of even deactivated aromatic substrates. chemrxiv.org Brønsted acids like phosphoric acid can also mediate acylation, a related electrophilic substitution, suggesting their potential role in activating reagents for halogenation. beilstein-journals.orgnih.gov The development of milder, more selective catalysts is crucial for achieving targeted bromination patterns like the 2,4-disubstitution on the benzothiophene scaffold.
Stepwise Synthesis via Cross-Coupling and Cyclization Reactions
An alternative to direct bromination is a stepwise approach where the benzothiophene ring is constructed from precursors that already contain one or more bromine atoms, or functional groups that can be readily converted to bromides. This strategy offers greater control over the final substitution pattern.
Palladium-catalyzed cross-coupling reactions are exceptionally powerful tools for constructing complex organic molecules, including substituted benzothiophenes. acs.org The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is particularly relevant. rsc.orgscispace.comwikipedia.org
A potential stepwise synthesis for this compound could involve a Sonogashira coupling reaction between a suitably substituted dibrominated benzene derivative and a terminal alkyne. For example, a 1,3-dibromo-2-iodobenzene (B1587508) could be coupled with a protected acetylene, followed by a cyclization step to form the thiophene ring.
Intramolecular Cyclization Pathways
Intramolecular cyclization represents a key strategy for the synthesis of the benzothiophene core. One notable method involves the use of silica gel to facilitate the cyclization process. This approach is often employed in the synthesis of substituted benzothiophenes, where the acidic nature of the silica gel can promote the ring-closure reaction. While specific examples detailing the silica gel-assisted cyclization for the direct synthesis of this compound are not extensively documented in the provided search results, the general principle is a recognized pathway in benzothiophene synthesis.
Another significant intramolecular cyclization approach involves aryne intermediates. A one-step synthesis of benzothiophenes has been developed utilizing the reaction of arynes with alkynyl sulfides. nih.govrsc.orgrsc.org This method allows for the formation of a wide range of substituted benzothiophenes. The reaction proceeds through the nucleophilic attack of the sulfur atom of the alkynyl sulfide onto the aryne, followed by cyclization to form the benzothiophene skeleton. rsc.org The versatility of this method suggests its potential applicability for synthesizing halogenated derivatives like this compound, provided suitable precursors are used.
Exploration of Alternative Mechanistic Routes
Beyond direct intramolecular cyclization, alternative pathways for the synthesis of related and more complex benzothiophene structures have been explored. The "stilbene pathway" has been successfully employed for the synthesis of various isomers of dibromo- and didodecyl osti.govbenzothieno[3,2-b] osti.govbenzothiophenes. acs.org This methodology involves a series of functionalization steps, followed by a McMurry coupling and a final cyclization reaction to yield the target molecule. acs.org The investigation into the stereochemistry of the cyclization mechanism is a critical aspect of this route. acs.org
The McMurry coupling, a reductive coupling of ketones or aldehydes to form alkenes, is a powerful tool in this synthetic sequence. While the direct application to this compound is not explicitly detailed, the principle of using such coupling reactions to construct the necessary carbon framework for subsequent cyclization is a well-established strategy in organic synthesis.
Investigation of Reaction Mechanisms and Transition States
A deeper understanding of the formation of this compound and related compounds can be achieved through the study of reaction mechanisms and transition states.
Analysis of Intermediate Species Formation
The formation of intermediate species is a critical aspect of many reaction mechanisms. In the synthesis of benzothiophenes via aryne chemistry, a zwitterionic intermediate is proposed. rsc.org The protonation of this intermediate leads to the final benzothiophene product. rsc.org
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone in the structural analysis of organic compounds, offering deep insights into the chemical environment of individual nuclei. For 2,4-dibromo-1-benzothiophene, a combination of ¹H and ¹³C NMR, along with various 2D NMR experiments, is employed to assign all proton and carbon signals and to confirm the regiochemistry of the bromine substituents.
¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Pattern Analysis
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the four aromatic protons remaining on the benzothiophene (B83047) core. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the bromine atoms and the anisotropic effects of the fused ring system. Protons in proximity to the bromine atoms and the sulfur heteroatom will experience distinct shielding or deshielding effects, leading to a predictable pattern of signals.
Similarly, the ¹³C NMR spectrum will display eight signals corresponding to the carbon atoms of the benzothiophene skeleton. The carbons directly bonded to the bromine atoms (C2 and C4) are expected to show significantly shifted signals due to the heavy atom effect of bromine. The chemical shifts of the other carbons will also be perturbed by the presence of the bromine substituents, allowing for a complete assignment when correlated with proton data.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: As specific experimental data for this compound is not readily available in the cited literature, these are predicted values based on known substituent effects on the benzothiophene scaffold. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | ~7.5 | - |
| H-5 | ~7.8 | - |
| H-6 | ~7.4 | - |
| H-7 | ~7.9 | - |
| C-2 | - | ~115 |
| C-3 | - | ~125 |
| C-3a | - | ~139 |
| C-4 | - | ~118 |
| C-5 | - | ~126 |
| C-6 | - | ~125 |
| C-7 | - | ~124 |
| C-7a | - | ~140 |
The coupling patterns observed in the ¹H NMR spectrum are crucial for confirming the substitution pattern. For instance, the coupling constants (J-values) between adjacent protons (ortho-coupling), across three bonds (meta-coupling), and across four bonds (para-coupling) provide definitive evidence for the relative positions of the protons and, by extension, the bromine atoms.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Regiochemical Confirmation
To unambiguously assign the proton and carbon signals and to confirm the regiochemistry, a suite of two-dimensional NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between adjacent protons on the benzene (B151609) ring, aiding in the assignment of the H-5, H-6, and H-7 signals.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is instrumental in assigning the carbon signals for C-3, C-5, C-6, and C-7.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons (C-3a, C-7a) and for confirming the positions of the bromine atoms by observing correlations between protons and carbons that are two or three bonds away. For example, correlations from H-3 to C-2, C-3a, and C-4 would help to confirm the bromine position at C-2 and C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space, even if they are not directly coupled. This can provide additional conformational information and can help to resolve any ambiguities in the structural assignment.
Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous structural elucidation of this compound can be achieved.
Dynamic NMR Studies (if applicable)
For a rigid molecule like this compound, significant dynamic processes that would be observable by NMR at room temperature are not expected. Therefore, dynamic NMR studies are generally not applicable for the structural elucidation of this compound under standard conditions.
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Assignments and Functional Group Identification
The IR and Raman spectra of this compound are characterized by a series of absorption bands corresponding to the various vibrational modes of the molecule. The key functional groups and structural features that can be identified include:
Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.
Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of bands in the 1600-1450 cm⁻¹ region.
C-S stretching: The vibration of the carbon-sulfur bond in the thiophene (B33073) ring is expected to produce a band in the fingerprint region, typically around 700-600 cm⁻¹.
C-Br stretching: The carbon-bromine stretching vibrations are expected to appear in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| Aromatic C=C stretch | 1600 - 1450 |
| C-H in-plane bending | 1300 - 1000 |
| C-H out-of-plane bending | 900 - 675 |
| C-S stretch | 700 - 600 |
| C-Br stretch | 600 - 500 |
Conformational Analysis via Vibrational Spectroscopy
As this compound is a planar and rigid molecule, it is expected to exist predominantly in a single conformation. Therefore, conformational analysis via vibrational spectroscopy is not a primary application for this specific compound. The observed vibrational spectra would reflect this single, stable conformation.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a definitive analytical technique used to determine the elemental composition of a molecule with high accuracy and to assess its purity. For this compound, HRMS provides an experimental mass measurement that can be compared to the theoretical exact mass calculated from its molecular formula, C₈H₄Br₂S.
The technique ionizes the molecule and measures its mass-to-charge ratio (m/z) to four or more decimal places. This level of precision allows for the unambiguous confirmation of the elemental formula, as very few combinations of atoms will have the same exact mass. The presence of two bromine atoms creates a characteristic isotopic pattern (due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes), which further aids in structural confirmation. Any significant deviation from the expected mass or isotopic pattern would indicate impurities or an incorrect structural assignment.
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₄Br₂S |
| Calculated Exact Mass | 289.83998 Da |
| Molecular Weight (Average) | 292.00 g/mol |
| Primary HRMS Application | Confirmation of Elemental Formula |
| Secondary HRMS Application | Purity Assessment |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are powerful tools for probing the electronic properties of conjugated molecules like this compound. These techniques provide information on electronic transitions, conjugation effects, and the molecule's ability to emit light after excitation.
Electronic Transitions and π-Conjugation Effects
The UV-Vis absorption spectrum of this compound is governed by the electronic transitions within its π-conjugated system. The core structure, benzothiophene, consists of a benzene ring fused to a thiophene ring, creating an extended system of delocalized π-electrons. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to benzene or thiophene alone. researchgate.net Consequently, benzothiophene absorbs light at longer wavelengths.
The absorption spectrum of the parent benzothiophene molecule shows distinct bands corresponding to π→π* transitions. researchgate.net The introduction of two bromine atoms at the 2- and 4-positions is expected to modify these transitions. Bromine atoms can exert two opposing electronic effects: a -I (inductive) effect, which withdraws electron density, and a +M (mesomeric) effect, where its lone pairs can donate into the π-system. These substitutions, along with steric factors, can subtly alter the HOMO-LUMO gap and thus shift the absorption maxima (λ_max) either to longer (bathochromic) or shorter (hypsochromic) wavelengths.
Quantum Yield Measurements and Photophysical Properties
Fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For many brominated aromatic compounds, fluorescence is often significantly quenched. This phenomenon is attributed to the "heavy-atom effect," where the presence of heavy atoms like bromine enhances the rate of intersystem crossing (ISC). mdpi.com ISC is a non-radiative process where the molecule transitions from its excited singlet state (S₁) to an excited triplet state (T₁).
In this compound, the two bromine atoms are expected to promote ISC, thereby decreasing the fluorescence quantum yield. The parent benzothiophene molecule is already known to be only weakly emissive. researchgate.net Therefore, the dibrominated derivative is predicted to have a very low fluorescence quantum yield, with most of its excited-state energy being dissipated through non-radiative pathways like ISC or internal conversion.
| Property | Expected Characteristic | Governing Principle/Effect |
|---|---|---|
| Primary Absorption | π→π* transitions | Extended π-conjugation of the benzothiophene core |
| Fluorescence Emission | Expected to be very weak | Heavy-atom effect from two bromine substituents |
| Fluorescence Quantum Yield (Φ_F) | Predicted to be low | Enhanced intersystem crossing (S₁→T₁) rate |
X-ray Crystallography for Solid-State Structure Determination
While a specific single-crystal X-ray diffraction study for this compound is not publicly available, the principles of crystallography and data from closely related structures allow for a detailed prediction of its solid-state characteristics.
Molecular Conformation and Bond Length/Angle Analysis
The benzothiophene core is an aromatic, bicyclic system and is expected to be largely planar. The bromine atoms and hydrogen atoms would lie in this plane. Analysis of similar heterocyclic structures shows that bond lengths and angles within the fused rings would conform to standard values for sp²-hybridized carbon and sulfur atoms. The C-Br bond lengths would be consistent with those observed in other brominated aromatic compounds. Any minor deviations from planarity could arise from packing forces in the crystal lattice.
Crystal Packing and Intermolecular Interactions (e.g., halogen bonding, π-π stacking, van der Waals forces)
The arrangement of molecules in the crystal lattice (crystal packing) is dictated by a combination of non-covalent intermolecular interactions. For this compound, several key interactions are anticipated to play a dominant role.
Halogen Bonding: The bromine atoms are key drivers of crystal packing. A halogen bond is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. In this structure, Br···S, Br···Br, or C-Br···π interactions are possible. Studies on other dibrominated aromatic compounds have shown that Br···Br and C-Br···π interactions are significant in directing the solid-state assembly. mdpi.com
π-π Stacking: The planar, electron-rich benzothiophene ring system is highly conducive to π-π stacking interactions. Molecules may arrange in offset or face-to-face stacks to maximize attractive forces between their π-systems.
The interplay between these different forces determines the final, most thermodynamically stable crystal structure.
| Interaction Type | Description | Expected Significance |
|---|---|---|
| Halogen Bonding (Br···Br, Br···S) | Interaction involving the electrophilic region of a bromine atom. | High |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | High |
| Van der Waals Forces | General attractive/repulsive forces between molecules. | Medium |
| C-H···Br Hydrogen Bonding | Weak hydrogen bonds between aromatic C-H and bromine. | Low to Medium |
Polymorphism and Disorder in Crystalline Forms of this compound
Comprehensive searches of scientific literature and crystallographic databases did not yield specific studies focused on the polymorphism or disorder in the crystalline forms of this compound. While research exists on the polymorphic behavior of related benzothiophene derivatives and other brominated organic compounds, no crystallographic data or detailed analysis for this compound itself could be located.
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a significant area of study for benzothiophene-based materials, particularly in the context of organic electronics where crystal packing profoundly influences charge transport properties. Similarly, crystalline disorder, which refers to the imperfections in the regular arrangement of molecules within a crystal lattice, can also impact the material's properties.
Although no specific data tables or detailed research findings for this compound can be presented, the study of polymorphism in analogous compounds often involves techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy. These methods allow for the identification and characterization of different crystalline phases, the determination of their thermodynamic relationships, and the investigation of any structural disorder.
Future research involving the synthesis and crystallographic analysis of this compound would be necessary to elucidate its solid-state behavior and determine if it exhibits polymorphism or any notable crystalline disorder.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Specific DFT calculation results for 2,4-dibromo-1-benzothiophene, including geometry optimization, electronic structure, HOMO-LUMO energies, and band gap energies, are not available in the searched literature.
Mulliken Charges and Electrostatic Potential Surfaces (MEPs)
No published data could be found detailing the Mulliken charges or the calculated molecular electrostatic potential surface for this compound.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
A frontier molecular orbital analysis, which depends on the HOMO and LUMO energy levels and spatial distributions, has not been specifically reported for this compound.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Information regarding the excited state properties of this compound determined through TD-DFT calculations is not present in the available scientific literature.
Natural Bonding Orbital (NBO) Analysis for Delocalization and Donor-Acceptor Interactions
No studies detailing NBO analysis to investigate hyperconjugative interactions, charge delocalization, or donor-acceptor interactions for this compound were identified.
Simulation of Spectroscopic Properties (e.g., vibrational spectra, NMR chemical shifts)
Simulated vibrational spectra (FT-IR, Raman) or NMR chemical shifts for this compound based on computational methods are not available in the searched results.
Prediction of Reaction Energetics and Transition States
Computational and theoretical chemistry serve as powerful tools for predicting the energetics of reaction pathways and characterizing the transient nature of transition states involving this compound. These predictive capabilities are crucial for understanding reaction mechanisms, rationalizing experimental observations, and designing novel synthetic routes. Methodologies such as Density Functional Theory (DFT) are frequently employed to model these complex chemical transformations.
Detailed computational investigations, while not extensively reported for this compound itself, have been conducted on analogous substituted benzothiophene (B83047) and thiophene (B33073) systems. These studies provide a framework for understanding the types of energetic predictions that can be made. For instance, DFT calculations are utilized to map out potential energy surfaces for various reactions, identifying the most energetically favorable pathways.
One area of significant computational study is the mechanism of C-H functionalization in benzothiophenes. For example, in the arylation of benzothiophene S-oxides at the C4 position, DFT calculations at the M06-2X-D3/def2-QZVPP level of theory have been used to explore the reaction mechanism and the structures of the associated transition states. nih.gov Such studies suggest that these reactions can proceed through a stepwise mechanism involving the formation of a π-complex. nih.gov
Similarly, the energetics of palladium-catalyzed C-H functionalization reactions, such as the β-arylation of benzo[b]thiophenes, have been investigated using DFT. acs.org These computational models can calculate the Gibbs free energies of activation for key steps like carbopalladation, providing quantitative insights into the reaction barriers. acs.org For the bromination of thiophenes, DFT studies at the M06-2X-D3/ma-def2-TZVP level have been employed to elucidate the reaction mechanisms, indicating that pathways involving the formation of a bromonium ion are energetically favorable. researchgate.net
These computational approaches allow for the precise location of transition state structures, which are first-order saddle points on the potential energy surface. By analyzing the vibrational frequencies of these structures, a single imaginary frequency confirms the identity of a true transition state. The geometric parameters of the transition state, such as bond lengths and angles, provide a snapshot of the molecule as it traverses the energy barrier from reactant to product.
| Reaction Type | Computational Method | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| C4-Arylation | M06-2X-D3/def2-QZVPP | Benzothiophene S-oxide + Phenol | Aryloxysulfur species cleavage | C4-arylated benzothiophene | Data not specified | Data not specified |
| β-Arylation | B3LYP/LanL2Dz (Pd), 6-31G(d) | Benzo[b]thiophene + Aryl-Pd complex | Carbopalladation TS | Arylated Benzo[b]thiophene | ~22 | Data not specified |
| Bromination | M06-2X-D3/ma-def2-TZVP | Thiophene + NBS | Bromonium ion formation | Brominated thiophene | Data not specified | Data not specified |
Reactivity and Derivatization Pathways
Reactions at Bromine Centers
The two bromine atoms at the C2 and C4 positions are key sites for derivatization, enabling the extension of the molecule's π-system and the introduction of diverse functional groups through a variety of established chemical transformations.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromine substituents on 2,4-dibromo-1-benzothiophene serve as excellent electrophilic partners in these transformations. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Negishi couplings allow for the introduction of aryl, vinyl, alkynyl, and alkyl groups.
Suzuki-Miyaura Reaction : This reaction couples the dibromobenzothiophene with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.comnih.gov This method is widely used to synthesize biaryl compounds. For dibromo-heterocycles like this compound, sequential or double coupling can be achieved by controlling the stoichiometry of the reagents, allowing for the synthesis of complex, unsymmetrical derivatives. nih.govnih.gov The reactivity of aryl bromides in Suzuki-Miyaura coupling is well-established, making this a reliable method for extending the compound's conjugation. tcichemicals.com
Heck Reaction : The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgwikipedia.org This reaction is a powerful method for C-C bond formation and can be applied to substrates like this compound to introduce alkenyl substituents. wikipedia.orgnih.gov The reaction conditions, including the choice of catalyst, ligand, and base, can be tuned to optimize yield and selectivity. thieme-connect.de
Sonogashira Reaction : To introduce alkynyl moieties, the Sonogashira coupling is employed. This reaction couples the dibromobenzothiophene with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org This reaction is highly valuable for creating conjugated enynes and arylalkynes, which are important structures in materials science. nih.gov For dihalo-aromatic compounds, regioselectivity can often be controlled based on the differing reactivity of the halogen positions. libretexts.org
Negishi Reaction : The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with the aryl bromide. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and is catalyzed by nickel or palladium complexes. wikipedia.orgnih.gov It provides a versatile method for attaching a wide range of organic fragments to the benzothiophene (B83047) core. organic-chemistry.org
Below is a table summarizing typical conditions for these cross-coupling reactions as applied to analogous dibromo-heterocyclic systems.
| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ or Na₂CO₃ | Dioxane/H₂O or Toluene |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ with phosphine ligand | NEt₃ or K₂CO₃ | DMF or Acetonitrile (B52724) |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | NEt₃ or Piperidine | THF or DMF |
| Negishi | Organozinc Reagent | Pd(dppf)Cl₂ or Ni(PPh₃)₄ | (Not required) | THF or DMF |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. However, this reaction generally requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) at positions ortho and/or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgnih.gov
The benzothiophene ring is an electron-rich aromatic system, and the bromine atoms themselves are not sufficiently activating. Without additional, powerful electron-withdrawing substituents on the ring, this compound is generally unreactive towards nucleophilic aromatic substitution via the SNAr mechanism.
A highly effective method for functionalizing the bromine centers is through bromine-lithium exchange. This reaction involves treating this compound with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures. nih.gov The reaction results in the replacement of a bromine atom with a lithium atom, forming a potent organolithium intermediate. nih.gov
This organolithium species is a strong nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups. The regioselectivity of the initial bromine-lithium exchange (i.e., whether the bromine at C2 or C4 reacts first) can be influenced by factors such as reaction temperature, solvent, and the stoichiometry of the organolithium reagent. The bromine at the 2-position, being alpha to the sulfur atom, is in a distinct electronic environment compared to the bromine at the 4-position on the benzene (B151609) ring, which may allow for selective monolithiation under carefully controlled conditions.
Common electrophiles used in this two-step sequence include:
Carbon dioxide (CO₂) to form a carboxylic acid.
Aldehydes or ketones to form secondary or tertiary alcohols.
Dimethylformamide (DMF) to introduce a formyl group.
Silyl halides (e.g., TMSCl) to install silyl groups.
This pathway provides a powerful, non-palladium-catalyzed route to a diverse array of functionalized benzothiophene derivatives.
Reactions on the Benzothiophene Core
Beyond the reactivity of the bromine substituents, the benzothiophene ring system itself can undergo chemical modification, primarily through electrophilic substitution on the aromatic rings and oxidation at the sulfur atom.
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the aromatic ring. wikipedia.orglibretexts.org In this compound, the outcome of such a reaction is governed by the combined directing effects of the sulfur heteroatom and the two bromine substituents.
The sulfur atom is an ortho-, para-director and activates the thiophene (B33073) ring, primarily directing incoming electrophiles to the C2 and C3 positions.
Bromine atoms are deactivating due to their inductive effect but are also ortho-, para-directors via resonance. masterorganicchemistry.com
The sulfur atom in the benzothiophene core is susceptible to oxidation. Treatment with a suitable oxidizing agent converts the sulfide (B99878) to a sulfone (a 1,1-dioxide). This transformation significantly alters the electronic properties of the molecule, as the sulfone group is strongly electron-withdrawing.
A common and effective reagent for this oxidation is meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com The reaction typically proceeds in good yield to furnish this compound-1,1-dioxide. This oxidation is a key derivatization pathway, as the resulting electron-deficient sulfone can exhibit different chemical reactivity and photophysical properties compared to the parent benzothiophene. mdpi.com
| Reactant | Oxidizing Agent | Product | Typical Conditions |
|---|---|---|---|
| This compound | m-CPBA | This compound-1,1-dioxide | Dichloromethane (DCM), Room Temperature |
Reduction Reactions (e.g., dehalogenation, reduction of sulfone if formed)
Reduction reactions of dibrominated aromatic compounds typically involve the cleavage of carbon-bromine bonds (dehalogenation) to yield a less halogenated or parent aromatic ring.
Dehalogenation: The selective or complete removal of bromine atoms from brominated heterocycles can be achieved through various reductive methods. Common approaches include catalytic hydrogenation, metal-mediated reductions, and photoredox catalysis. For instance, catalytic systems using palladium on carbon (Pd/C) with a hydrogen source are often effective for hydrodehalogenation. Tin-free radical dehalogenation methods have also been developed as an alternative, offering good functional-group tolerance and chemoselectivity. While specific protocols for this compound are not detailed, the differing electronic environments of the bromine atoms at the C2 and C4 positions would likely influence their relative reactivity, potentially allowing for selective monodebromination under carefully controlled conditions.
Reduction of Sulfone: Should the sulfur atom in the benzothiophene ring be oxidized to a sulfone (1,1-dioxide), its reduction back to the sulfide is a challenging transformation. Strong reducing agents are typically required. For related benzothiophene 1,1-dioxides, studies have focused more on their use as reactive intermediates in cycloaddition reactions or their unique electronic properties rather than their reduction back to the parent heterocycle.
Hydrogen/Deuterium Exchange Studies for Mechanistic Insights and Isotopic Labeling
Hydrogen/Deuterium (H/D) exchange is a powerful technique used to probe reaction mechanisms and introduce isotopic labels into organic molecules. This process can be catalyzed by acids, bases, or transition metals. By monitoring the rate and position of deuterium incorporation, chemists can gain insights into the acidity of C-H bonds and the nature of reactive intermediates.
For benzothiophene and its derivatives, H/D exchange studies, often facilitated by transition metal catalysts like ruthenium or palladium, can reveal the relative reactivity of different positions on the aromatic rings. In the context of this compound, an H/D exchange experiment could elucidate the kinetic acidity of the remaining protons on the benzene and thiophene rings, providing valuable information for designing regioselective functionalization reactions. The presence of the two bromine atoms would significantly influence the electron density of the ring system and, consequently, the ease of proton abstraction. Such isotopically labeled compounds serve as important tools in mechanistic studies and as internal standards in analytical chemistry.
Formation of Co-oligomers and Polymers Incorporating this compound as a Building Block
Dibrominated aromatic and heteroaromatic compounds are crucial building blocks for the synthesis of conjugated co-oligomers and polymers, which are materials of great interest for applications in organic electronics. The two bromine atoms serve as handles for carbon-carbon bond-forming cross-coupling reactions.
The synthesis of polymers from such monomers is commonly achieved through transition-metal-catalyzed polycondensation reactions, such as Suzuki-Miyaura or Stille coupling.
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the dibromo-monomer with a monomer containing two boronic acid or boronic ester groups. The versatility and functional group tolerance of the Suzuki-Miyaura reaction make it a widely used method for synthesizing well-defined conjugated polymers.
Stille Coupling: In this method, the dibromo-monomer is reacted with an organostannane derivative, also in the presence of a palladium catalyst. Stille polycondensation is highly effective for creating complex polymer architectures.
By reacting this compound with a suitable di-functional comonomer, a variety of alternating copolymers could theoretically be synthesized. The specific connectivity (at the 2- and 4-positions) would result in a unique polymer backbone structure, influencing the material's solubility, morphology, and optoelectronic properties. The choice of comonomer would allow for the fine-tuning of the polymer's electronic energy levels (HOMO/LUMO) and bandgap, tailoring it for specific applications such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). However, specific examples of polymers synthesized using this compound as the exclusive building block are not prominently reported.
Potential Applications in Advanced Materials Science
Organic Semiconductors (OSCs) and Organic Electronics Applications
Organic semiconductors are foundational to a range of electronic devices due to their potential for low-cost fabrication, flexibility, and processability over large areas. The development of novel OSCs often involves the strategic synthesis and modification of aromatic compounds.
Organic Field-Effect Transistors (OFETs)
While there is no specific data on the direct use of 2,4-dibromo-1-benzothiophene in OFETs, the broader class of benzothiophene (B83047) derivatives has been explored for such applications. The performance of OFETs is intrinsically linked to the molecular structure and solid-state packing of the organic semiconductor, which influences charge carrier mobility. The functionalization of dibrominated aromatic compounds is a common strategy to synthesize materials for OFETs.
Organic Light-Emitting Diodes (OLEDs)
Organic Photovoltaics (OPVs) and Solar Cell Components
The design of new materials for organic photovoltaics often involves creating electron-donating and electron-accepting molecules to facilitate charge separation and transport. Dibrominated heterocycles are frequently used as intermediates to build the complex molecular architectures required for efficient OPV devices. The this compound molecule could potentially serve as a starting material for the synthesis of novel donor or acceptor materials for OPVs.
Charge Carrier Mobility Studies and Device Performance Characterization
The charge carrier mobility is a critical parameter for the performance of organic electronic devices. Studies on related benzothiophene-containing materials have shown that modifications to the molecular structure can significantly impact mobility. For instance, research onbenzothieno[3,2-b]benzothiophene (BTBT) derivatives has demonstrated that altering substituents can tune the material's electronic properties and solid-state packing, which in turn affects charge transport. While direct studies on this compound are lacking, it is plausible that its derivatives could be synthesized to investigate structure-property relationships in charge transport.
Fluorescent Materials and Optical Sensors
Benzothiophene derivatives have been investigated for their fluorescent properties. The emission characteristics of such compounds can be tuned by chemical modification. The oxidation of sulfur atoms in the benzothiophene ring, for example, has been shown to enhance emission properties in some derivatives. The development of fluorescent materials is crucial for applications in sensing, imaging, and lighting. The this compound scaffold could be functionalized to produce novel fluorescent dyes or sensors.
Building Blocks for Complex Molecular Architectures and Supramolecular Assemblies
The true potential of this compound may lie in its utility as a versatile building block for more complex molecules. The two bromine atoms provide handles for synthetic chemists to introduce a variety of functional groups through established chemical reactions like Suzuki or Heck cross-coupling. This allows for the construction of larger, conjugated systems with tailored properties for specific applications in materials science. The ability to create complex molecular architectures is fundamental to the design of high-performance organic electronic materials.
Catalysis and Photocatalysis Applications
The exploration of conjugated organic polymers as photocatalysts for hydrogen production from water is a rapidly advancing field. These materials are appealing because they can be synthesized from earth-abundant elements and their properties can be tuned through molecular design. The performance of these photocatalysts is often evaluated by their hydrogen evolution rate (HER).
While research has not specifically reported on polymers derived from this compound, studies on analogous structures, such as dibenzo[b,d]thiophene-based co-polymers, provide significant insights. For instance, a library of co-polymers synthesized from various dibromo monomers and diboronic acid ester monomers has been screened for photocatalytic activity. acs.org Within this library, polymers containing the dibenzo[b,d]thiophene sulfone unit demonstrated remarkable performance, with some achieving HERs up to 9828 µmol g⁻¹ h⁻¹. acs.org The best-performing co-polymers of dibenzo[b,d]thiophene sulfone linked to N-phenyl-9H-carbazole reached HERs up to 9772 μmol g⁻¹ h⁻¹. acs.org
These findings suggest that the benzothiophene core, when incorporated into a conjugated polymer backbone, can effectively participate in the photophysical processes necessary for catalysis. The properties of the polymer, such as electron affinity, ionization potential, optical gap, and dispersibility in the reaction medium, are critical factors influencing the HER. acs.orgresearchgate.net For example, a positive correlation has been observed between photocatalytic activity and good catalyst dispersion. acs.org Although polymers with near-ideal electronic properties may still show low activity, these properties are considered necessary, though not sufficient, conditions for an active photocatalyst. acs.org
The potential of this compound lies in its ability to be polymerized, through its bromo-substituents, into conjugated systems. The resulting polymers could be investigated for their photocatalytic activity in reactions like the hydrogen evolution reaction. The electronic properties of the benzothiophene unit would play a crucial role in the charge separation and transport processes that are fundamental to photocatalysis.
Table 1: Hydrogen Evolution Rates for Dibenzo[b,d]thiophene-Based Co-Polymers
| Polymer System | Monomer Units | Hydrogen Evolution Rate (HER) (µmol g⁻¹ h⁻¹) |
|---|---|---|
| Triphenylene Co-polymers | Triphenylene and various diboronic acid esters | Ranged from 36.8 to 9828 |
| Dibenzo[b,d]thiophene Co-polymers | Dibenzo[b,d]thiophene and various diboronic acid esters | Ranged from 36.8 to 9828 |
| Dibenzo[b,d]thiophene sulfone co-phenyl polymer (P7) | Dibenzo[b,d]thiophene sulfone and phenyl | 1947.9 |
This table presents data for polymers containing the dibenzo[b,d]thiophene moiety, a related but different structure to 1-benzothiophene.
Exploration of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational for technologies such as optical switching and frequency conversion. nih.gov The search for new organic NLO materials is driven by their potential for large NLO responses and the ability to tailor their properties through chemical synthesis.
The NLO response of a molecule is related to its polarizability (α) and hyperpolarizability (β). Theoretical studies using Density Functional Theory (DFT) have been employed to predict the NLO properties of novel organic compounds. For instance, a series of heterocyclic organic compounds (PYFD1–PYFD7) based on a pyrene donor and various acceptor moieties, including benzothiophene derivatives, have been designed and their optoelectronic characteristics investigated. nih.govrsc.org
These studies have shown that the incorporation of different acceptor moieties and a thiophene (B33073) π-spacer can significantly enhance the NLO response. nih.govrsc.org For the designed chromophores, the total hyperpolarizability (βtot) was found to be significantly higher than that of the reference compound. Specifically, the derivative PYFD2 exhibited the most effective NLO response, with a calculated βtot of 2.376 × 10⁻²⁸ esu. nih.govrsc.org The global reactivity parameters of these derivatives, such as hardness (η) and softness (σ), indicated a higher level of polarizability compared to the reference compound. nih.govrsc.org
The structural features of this compound, particularly the electron-rich benzothiophene core, suggest its potential as a building block in the design of new NLO materials. By functionalizing the dibromo positions with suitable donor and acceptor groups, it would be possible to create "push-pull" systems, which are known to exhibit large NLO responses. The benzothiophene unit could act as a part of the conjugated bridge that facilitates charge transfer from the donor to the acceptor upon excitation, a key mechanism for generating a high NLO response. Theoretical calculations could be a valuable first step in exploring the potential NLO properties of such this compound derivatives.
Table 2: Calculated NLO Properties and Reactivity Parameters for Pyreno-Based Chromophores with Benzothiophene Acceptor Moieties
| Compound | Hardness (η) (eV) | Softness (σ) (eV⁻¹) | Polarizability (α) (x 10⁻²² esu) | Total Hyperpolarizability (βtot) (x 10⁻²⁸ esu) |
|---|---|---|---|---|
| PYFR (Reference) | - | - | - | - |
| PYFD1 | - | 0.3840 | - | - |
| PYFD2 | 1.170 | 0.4273 | 1.861 | 2.376 |
| PYFD4 | - | 0.4187 | - | - |
| PYFD5 | - | 0.4081 | - | - |
| PYFD6 | - | 0.3982 | - | - |
This table presents theoretical data for designed chromophores containing benzothiophene moieties; these are complex molecules and not this compound itself.
Q & A
Basic: What are the common synthesis routes for 2,4-dibromo-1-benzothiophene, and how do reaction conditions influence yields?
Methodological Answer:
The synthesis of halogenated benzothiophenes like this compound typically involves electrophilic aromatic substitution or cross-coupling reactions. For example, bromination of 1-benzothiophene using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) can yield di-substituted derivatives. Reaction conditions such as temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. acetic acid), and stoichiometric ratios of reagents significantly impact regioselectivity and yield. Competitive bromination at other positions (e.g., 3 or 5) may occur if steric or electronic effects are not controlled . Optimization via Design of Experiments (DoE) can systematically evaluate variables like catalyst loading and reaction time .
Advanced: How do electronic substituent effects in this compound influence its performance in organic semiconductors?
Methodological Answer:
The bromine atoms at positions 2 and 4 introduce strong electron-withdrawing effects, lowering the HOMO energy level and enhancing charge carrier mobility in organic field-effect transistors (OFETs). Computational studies (e.g., DFT calculations) can predict intermolecular orbital overlap and packing motifs, which are critical for charge transport. For instance, planar benzothiophene derivatives like [1]benzothieno[3,2-b][1]benzothiophene (BTBT) exhibit high hole mobilities (>2 cm² V⁻¹ s⁻¹) due to sulfur-mediated π-π stacking. Experimental validation involves single-crystal X-ray diffraction (using SHELX for refinement) to correlate crystal structure with device performance .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substitution patterns (e.g., chemical shifts for aromatic protons at 6.8–7.5 ppm).
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 293.84 for C₈H₄Br₂S).
- X-ray Crystallography: SHELX software refines crystal structures to validate bond lengths and angles, ensuring correct regiochemistry .
- Elemental Analysis: Quantifies Br content (theoretical: ~54.3% for C₈H₄Br₂S) to confirm purity.
Advanced: How can reaction mechanisms for bromination of benzothiophene derivatives be elucidated experimentally?
Methodological Answer:
Mechanistic studies employ kinetic isotope effects (KIEs), isotopic labeling (e.g., deuterated substrates), and in situ monitoring (UV-Vis or Raman spectroscopy). For example, competitive bromination with ¹H/²H-labeled 1-benzothiophene reveals whether electrophilic attack is rate-determining. Computational modeling (e.g., transition state analysis using Gaussian) complements experimental data to identify intermediates. Contradictions in regioselectivity (e.g., para vs. meta substitution) may arise from solvent effects or catalyst choice, requiring multivariate analysis .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation of dust or vapors (OSHA hazard code: Health = 2).
- First Aid: For accidental exposure, rinse skin with water for 15 minutes and seek medical monitoring for 48 hours due to delayed toxicity risks .
- Waste Disposal: Halogenated waste must be segregated and treated via incineration to avoid environmental persistence.
Advanced: What strategies optimize the catalytic efficiency of Suzuki-Miyaura cross-coupling reactions involving this compound?
Methodological Answer:
Optimization involves:
- Catalyst Screening: Pd(PPh₃)₄ or PdCl₂(dppf) with ligands (e.g., SPhos) enhance coupling efficiency.
- Solvent Selection: Polar aprotic solvents (DMF, THF) improve solubility and reduce side reactions.
- Base Choice: K₂CO₃ or Cs₂CO₃ facilitates transmetallation.
- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yield (>85%). Post-reaction analysis via HPLC-MS identifies byproducts (e.g., debrominated species) .
Basic: How does the electronic structure of this compound compare to non-halogenated analogs?
Methodological Answer:
Bromine substituents increase electron deficiency, shifting the absorption spectrum (λmax ~280 nm in UV-Vis) and reducing HOMO-LUMO gaps (theoretical: ~3.8 eV vs. ~4.2 eV for 1-benzothiophene). Cyclic voltammetry (CV) shows irreversible oxidation peaks at +1.2 V vs. Ag/AgCl, indicating stability against electrophilic attack. Computational tools like Gaussian09 model frontier orbitals to guide material design for optoelectronics .
Advanced: What are the challenges in crystallizing this compound derivatives for structural analysis?
Methodological Answer:
Halogenated compounds often form dense, poorly diffracting crystals. Strategies include:
- Solvent Gradients: Slow evaporation from DCM/hexane mixtures promotes ordered packing.
- Cryocrystallography: Data collection at 100 K improves resolution (e.g., SHELXL refinement to R < 0.05).
- Twinned Crystals: SHELXD or Olex2 resolves overlapping reflections in twinned datasets .
Basic: What analytical methods detect degradation products of this compound under oxidative conditions?
Methodological Answer:
- LC-MS/MS: Identifies debrominated products (e.g., 2-bromo-1-benzothiophene) and hydroxylated derivatives.
- GC-FID: Quantifies volatile byproducts (e.g., SO₂ from sulfur oxidation).
- TGA-MS: Tracks thermal decomposition pathways (e.g., Br₂ release at 200–300°C) .
Advanced: How do steric and electronic effects in this compound influence its reactivity in photoredox catalysis?
Methodological Answer:
The electron-deficient core acts as an electron acceptor in charge-transfer complexes. Transient absorption spectroscopy (TAS) monitors excited-state lifetimes, while DFT calculations (e.g., B3LYP/6-31G*) predict redox potentials. Steric hindrance from bromine atoms slows recombination rates, enhancing catalytic turnover numbers (TON > 10³). Experimental validation involves photocatalytic C–H functionalization with Ru(bpy)₃²⁺ under blue LED irradiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
